C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride

Description

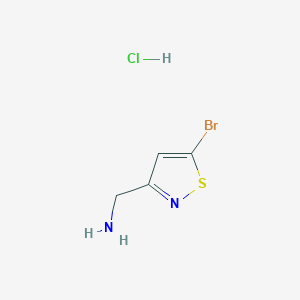

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride (CAS: 90802-21-4) is an organic compound characterized by a brominated isothiazole ring linked to a methylamine group, with a hydrochloride counterion. Its molecular structure (Fig. 1) includes a 5-bromo substituent on the isothiazole ring, which confers distinct electronic and steric properties. Key physical properties include a boiling point of 310.1°C at 760 mmHg and a flash point of 141.3°C . This compound is primarily used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules due to its halogenated heterocyclic framework.

Properties

IUPAC Name |

(5-bromo-1,2-thiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRARAUUNLWZDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1CN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride typically involves the bromination of isothiazole followed by the introduction of the methylamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The methylamine group can be introduced through a nucleophilic substitution reaction using methylamine or its derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the isothiazole ring.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isothiazoles.

Scientific Research Applications

Pharmaceutical Development

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:

- Neurological Disorders : The compound is being explored for its potential to synthesize drugs aimed at treating neurological conditions, enhancing the understanding of therapeutic mechanisms.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an active ingredient in antibiotic formulations.

Biochemical Research

In biochemical contexts, this compound is utilized for:

- Enzyme Interaction Studies : Researchers investigate its interactions with various enzymes and receptors, which may lead to insights into cellular processes and therapeutic targets .

- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, which are crucial for understanding its biological effects and potential therapeutic applications .

Material Science

The compound's unique chemical properties make it suitable for:

- Novel Material Development : It is being researched for its role in creating new materials, particularly polymers that demonstrate unique electrical or thermal characteristics. This application has implications in electronics and materials engineering .

Analytical Chemistry

This compound plays a role in analytical methods by:

- Detection and Quantification : It aids in developing analytical techniques for detecting specific biomolecules, enhancing the accuracy of research findings in various scientific fields .

Agrochemical Applications

There is ongoing research into the compound's potential use in agriculture:

- Crop Resilience : The compound may be formulated into agrochemicals that improve crop resilience and yield, contributing to sustainable agricultural practices .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated activity against Staphylococcus aureus and Escherichia coli. |

| Enzyme Inhibition | Compounds derived from this chemical exhibited varying degrees of inhibition on enzymes like carbonic anhydrase-II. |

| Synthesis of Complex Molecules | Used as a building block in the synthesis of more complex molecules with potential biological activities. |

Mechanism of Action

The mechanism of action of C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the isothiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

identifies structurally related compounds based on similarity metrics:

- 5-Bromobenzo[d]isothiazol-3-amine (Similarity: 0.76; CAS: 53473-85-1): Shares the brominated isothiazole core but lacks the methylamine group, reducing its utility in nucleophilic substitution reactions .

- 3-Methylisothiazol-5-amine HCl (Similarity: 0.53; CAS: 52547-00-9): Contains a methyl group instead of bromine, leading to lower molecular weight (MW: 150.62 vs. 223.51 for the target compound) and altered reactivity .

- C-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride (CAS: 1364677-67-7): Replaces the isothiazole ring with an oxadiazole and substitutes bromine with trifluoromethyl (CF₃), enhancing electron-withdrawing effects and metabolic stability .

Functional Group and Substituent Effects

Heterocyclic Ring Variations

- Isothiazole vs. Isoxazole/Oxadiazole: The isothiazole ring (S and N atoms) in the target compound offers greater π-electron deficiency compared to isoxazole (O and N) or oxadiazole (two N atoms), influencing binding affinity in enzyme inhibition studies .

Substituent Effects

- Bromine vs. CF₃/Methyl: Bromine’s bulky size and moderate electronegativity enhance halogen bonding in drug-receptor interactions, unlike CF₃’s strong electron-withdrawing nature or methyl’s inductive effects .

Physicochemical and Application Differences

Table 1: Comparative Properties

Biological Activity

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom on the isothiazole ring, which influences its reactivity and biological properties. The presence of the amine group enhances its interaction with various biological targets, making it a valuable building block in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group are crucial for binding to these targets, leading to modulation of biological pathways. The precise mechanisms depend on the specific application and biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, with varying efficacy depending on the concentration used:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

The compound's ability to trigger programmed cell death in these cell lines highlights its potential as an anticancer therapeutic agent.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several isothiazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, particularly against Gram-positive bacteria .

- Investigation of Anticancer Properties : Another research project focused on the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers, suggesting its potential role in cancer therapy .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound inhibits specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition contributes to its anticancer effects .

Q & A

Q. What are the common synthetic routes for preparing C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves bromination of an isothiazole precursor followed by coupling with methylamine hydrochloride. Key steps include:

- Bromination: Introduce bromine at the 5-position of the isothiazole ring using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination .

- Methylamine Coupling: React 5-bromo-isothiazol-3-yl derivatives with methylamine hydrochloride in a polar solvent (e.g., ethanol or DMF) under reflux. Catalytic bases like triethylamine enhance nucleophilic substitution .

- Critical Parameters:

- Temperature Control: Excessive heat during bromination leads to side products.

- Stoichiometry: A 1:1.2 molar ratio of isothiazole precursor to NBS optimizes regioselectivity .

- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 250 mM methylamine hydrochloride buffer (pH 6.5) and methanol (70:30 v/v) to assess purity (>98%) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show [M+H]⁺ at m/z 223.0 (C₅H₆BrN₂S·HCl) .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation .

- Stability Tests:

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and bases (e.g., NaOH) to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers design experiments to optimize the regioselective bromination of the isothiazole ring during synthesis?

Methodological Answer:

- Design of Experiments (DoE): Use a factorial design to evaluate factors:

- Mechanistic Insights: DFT calculations predict bromine’s electrophilic attack at the 5-position due to lower activation energy (ΔG‡ = 15 kcal/mol vs. 18 kcal/mol for 4-position) .

- Validation: Use 2D-NMR (NOESY) to confirm substitution pattern via spatial correlations between Br and adjacent protons .

Q. What analytical strategies are effective in resolving contradictions between theoretical and observed NMR spectral data for derivatives?

Methodological Answer:

- Dynamic Effects: Investigate tautomerism in the isothiazole ring using variable-temperature NMR (VT-NMR). For example, at −40°C, slow exchange resolves split peaks for NH and ring protons .

- Isotopic Labeling: Synthesize ¹³C-labeled methylamine hydrochloride to distinguish overlapping signals in crowded spectral regions .

- X-ray Crystallography: Resolve ambiguities in proton assignments by correlating NMR data with crystal structures .

Q. In pharmacological studies, how can the bromine substituent be leveraged for developing targeted covalent inhibitors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.